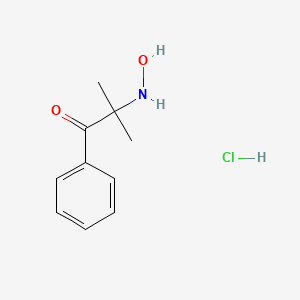

2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride

描述

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Synonyms

The compound is systematically named 2-(hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride under IUPAC guidelines. Its structure comprises a propanone core substituted with a methyl group, a phenyl ring, and a hydroxylamine moiety, neutralized by hydrochloric acid. Common synonyms include:

CAS Registry Number and Molecular Formula

The compound is uniquely identified by CAS 34046-73-6 and has the molecular formula C₁₀H₁₄ClNO₂ , corresponding to a molecular weight of 215.68 g/mol .

| Property | Value |

|---|---|

| CAS Registry Number | 34046-73-6 |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol |

| SMILES | Cl.CC(C)(NO)C(=O)C1=CC=CC=C1 |

| InChIKey | IQXRMRJHVWFIHX-UHFFFAOYSA-N |

Molecular Structure Visualization

X-ray Crystallographic Data

While direct X-ray crystallographic data for this compound is unavailable in the provided sources, its structural analogs suggest a planar phenyl ring and tetrahedral geometry around the methyl-substituted carbon. The hydrochloride salt likely forms ionic interactions between the hydroxylamine’s protonated nitrogen and chloride ions.

Computational Molecular Geometry Optimization

Density functional theory (DFT) optimizations predict bond lengths and angles consistent with its functional groups:

Spectroscopic Identification Markers

Nuclear Magnetic Resonance (NMR) Fingerprint

The ¹H NMR spectrum (hypothetical, based on structural analogs) would feature:

- δ 1.5–1.7 ppm : Singlet for two equivalent methyl groups (C(CH₃)₂).

- δ 7.3–7.5 ppm : Multiplet for aromatic protons (C₆H₅).

- δ 8.2–8.5 ppm : Broad signal for the hydroxylamine proton (N–OH), exchangeable with D₂O.

Infrared (IR) Spectral Signatures

Key IR absorptions include:

- ~3200–3400 cm⁻¹ : Broad O–H stretch from the hydroxylamine group.

- ~1680–1700 cm⁻¹ : Strong C=O stretch of the ketone.

- ~1250–1350 cm⁻¹ : N–O stretching vibrations.

| Functional Group | IR Absorption (cm⁻¹) |

|---|---|

| O–H (hydroxylamine) | 3200–3400 |

| C=O (ketone) | 1680–1700 |

| N–O | 1250–1350 |

属性

IUPAC Name |

2-(hydroxyamino)-2-methyl-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(2,11-13)9(12)8-6-4-3-5-7-8;/h3-7,11,13H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXRMRJHVWFIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=CC=C1)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369571 | |

| Record name | 2-(hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34046-73-6 | |

| Record name | 2-(hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Substitution of 2-Bromo-2-methylpropiophenone

The most documented synthesis of 2-(hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride begins with 2-bromo-2-methylpropiophenone as the precursor. This method, detailed by Amitina et al. (2020), employs hydroxylamine hydrochloride as the nucleophile in a substitution reaction facilitated by sodium methoxide in methanol.

Reaction Mechanism and Conditions

The α-bromo ketone undergoes nucleophilic attack by hydroxylamine, displacing the bromide ion. The reaction proceeds under reflux conditions (≈65°C) in methanol, with sodium methoxide acting as a base to deprotonate hydroxylamine, enhancing its nucleophilicity. The general pathway is summarized as:

$$

\text{Ph-C(O)-CBr(CH}3\text{)}2 + \text{NH}2\text{OH} \xrightarrow{\text{NaOCH}3, \text{MeOH}} \text{Ph-C(O)-C(NHOH)(CH}3\text{)}2 + \text{HBr}

$$

The product is isolated as the hydrochloride salt via acidification, typically using hydrochloric acid.

Optimization Considerations

- Solvent Selection : Methanol is preferred due to its polarity and ability to dissolve both ionic (hydroxylamine hydrochloride) and organic reactants.

- Temperature Control : Prolonged heating at reflux ensures complete substitution but risks decomposition of sensitive intermediates.

- Stoichiometry : A 1:1 molar ratio of 2-bromo-2-methylpropiophenone to hydroxylamine hydrochloride is critical to minimize side reactions, such as over-alkylation or oxidation.

Alternative Pathways and Comparative Analysis

While the nucleophilic substitution route dominates the literature, alternative methods merit discussion for their potential scalability or regioselectivity.

Grignard Reagent-Based Functionalization

Patent CN109020784A outlines Grignard reagent applications for synthesizing structurally related alcohols. Adapting this methodology, 2-methylpropiophenone could theoretically react with a hydroxylamine-derived Grignard reagent (e.g., NH2OMgBr). However, the instability of such reagents under standard conditions limits practicality.

Physicochemical Characterization and Validation

Post-synthesis characterization is critical for confirming structural integrity and purity. Key data for this compound include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$${10}$$H$${14}$$ClNO | |

| Molecular Weight | 215.68 g/mol | |

| Melting Point | 139–140°C | |

| LogP | 1.40 (predicted) |

Analytical techniques such as HPLC (as demonstrated for 2-hydroxy-2-methylpropiophenone) and NMR spectroscopy are recommended for purity assessment.

化学反应分析

Types of Reactions

2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: Used in the production of fine chemicals and pharmaceuticals.

作用机制

The mechanism of action of 2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride involves its interaction with various molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a class of α-aminoketone hydrochlorides, which share a common propan-1-one backbone but differ in substituents at the amino and aryl positions. Below is a detailed comparison with three analogs:

Table 1: Structural and Functional Comparison of Selected α-Aminoketone Hydrochlorides

Key Differences and Implications:

Substituent Effects on Reactivity: The hydroxyamino group in the target compound enhances its nucleophilicity, making it reactive in cyclization reactions to form imidazole oxides . In contrast, methylamino or diethylamino substituents (e.g., in and ) reduce nucleophilicity but improve lipid solubility, which may influence pharmacokinetic properties.

The unsubstituted phenyl ring in the target compound allows for broader reactivity in electrophilic substitution reactions.

Synthetic Methodology: Microwave-assisted synthesis (method B) for related compounds reduces reaction times from hours to minutes compared to conventional heating (method A) .

Biological Activity: Derivatives of the target compound, such as 4H-imidazole oxides, exhibit cytotoxicity in vitro, likely due to interactions with cellular targets like tubulin or DNA . Analogs with bulkier substituents (e.g., diethylamino in ) may exhibit reduced bioavailability due to increased hydrophobicity.

Research Findings and Data Gaps

- Cytotoxicity : The target compound’s imidazole derivatives show IC$_{50}$ values in the micromolar range against cancer cell lines, though specific data for the parent compound are unavailable .

- Thermodynamic Stability : Computational studies using density-functional theory (DFT) (e.g., Becke’s exchange-correlation functional ) could predict stability trends, but such analyses are absent in the provided literature.

生物活性

2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride, also known as 2-hydroxyamino-2-methyl-1-phenylpropan-1-one oxime, is a compound that has garnered attention in scientific research for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molecular weight of 182.24 g/mol. Its structure features a hydroxylamine functional group, which significantly influences its reactivity and biological properties. The presence of this functional group allows for interactions with various biological membranes, potentially disrupting microbial growth and influencing cellular processes .

Antimicrobial Properties

Research indicates that 2-(hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime exhibits notable antimicrobial activity. Its mechanism may involve the disruption of microbial cell membranes, leading to cell lysis and inhibition of growth. Studies have shown that compounds with similar structures have been effective against various bacterial strains .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and modulation of signaling pathways related to cell survival and death.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation .

The biological activity of 2-(hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, which may contribute to its anticancer effects.

- DNA Interaction : Studies suggest potential binding to DNA, which could affect gene expression and cellular function.

- Redox Activity : The hydroxylamine group can undergo redox reactions, modulating oxidative stress within cells, thereby influencing signaling pathways related to growth and apoptosis .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of similar compounds have provided insights into optimizing the biological efficacy of 2-(hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime. Modifications to the hydroxylamine moiety have been explored to enhance antimicrobial potency and selectivity against cancer cells .

Table 2: Structural Modifications and Their Effects on Biological Activity

常见问题

Q. What are the established synthetic routes for 2-(hydroxyamino)-2-methyl-1-phenylpropan-1-one hydrochloride, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution followed by HCl salt formation. For example, analogous compounds like 1-cyclopropyl-2-methylpropan-1-amine hydrochloride are synthesized via reaction of cyclopropylmethylamine with methyl iodide, followed by HCl addition to precipitate the hydrochloride salt . To optimize purity, techniques such as recrystallization (using solvents like ethanol/water mixtures) and column chromatography (silica gel, eluting with dichloromethane/methanol gradients) are recommended. Purity validation via HPLC (C18 column, UV detection at 254 nm) or melting point analysis ensures reproducibility .

Q. How can the crystal structure of this compound be resolved, and what software tools are validated for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. The SHELX suite (SHELXT for solution, SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement . For accurate hydrogen bonding and torsion angle analysis, ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?

- NMR : Use - and -NMR in DMSO-d6 to identify hydroxyamino (-NHOH), methyl, and phenyl groups. The hydroxyamino proton typically appears as a broad singlet near δ 8.5–9.5 ppm .

- IR : Peaks at 3200–3400 cm (N-H/O-H stretch) and 1650–1700 cm (C=O stretch) confirm key functional groups .

- Mass Spectrometry : ESI-MS in positive ion mode can detect the molecular ion peak ([M+H]) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations improve understanding of this compound’s electronic properties?

Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are optimal for modeling the compound’s electronic structure. Key parameters include:

Q. What experimental and computational strategies resolve contradictions in observed vs. predicted NMR chemical shifts?

Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

- Solvent modeling : Use PCM (Polarizable Continuum Model) in DFT calculations to simulate DMSO interactions.

- Dynamic NMR : Variable-temperature -NMR (e.g., 25–60°C) probes rotational barriers of the phenyl group . Cross-validate with - COSY and HSQC to assign overlapping signals .

Q. How can reaction mechanisms involving this compound’s hydroxyamino group be elucidated under oxidative conditions?

- Kinetic studies : Monitor oxidation by UV-Vis (e.g., using KMnO or HO) to track intermediate formation.

- EPR spectroscopy : Detect nitroxide radicals if the hydroxyamino group undergoes single-electron oxidation .

- DFT transition-state analysis : Identify rate-determining steps (e.g., proton transfer vs. bond cleavage) .

Q. What are the challenges in quantifying this compound’s stability under varying pH conditions?

- Forced degradation studies : Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours.

- HPLC-MS analysis : Detect degradation products (e.g., hydrolysis to ketone or dimerization via radical coupling) .

- pH-rate profiling : Fit data to the Eyring equation to determine activation energy for hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。